molecular formula C12H18N4O B7901202 N-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide

N-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide

Cat. No.: B7901202
M. Wt: 234.30 g/mol
InChI Key: QZBGQRUFXHEPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a high-purity chemical compound offered for research and development purposes. This compound, with CAS Number 1220028-72-7, has a molecular formula of C12H19ClN4O and a molecular weight of 270.76 g/mol . It is supplied as a hydrochloride salt to enhance stability and solubility. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The core structure of this compound is based on the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold, a privileged heterocyclic system recognized in medicinal chemistry for its versatile research applications. Compounds featuring this scaffold are investigated for their potential as key intermediates in organic synthesis and for their biological activities . Specifically, research has explored analogs of this scaffold, such as 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, as novel inhibitors of Mycobacterium tuberculosis pantothenate synthetase, indicating its relevance in infectious disease research . Furthermore, systematic modifications of related pyrazolopyridine cores have been conducted to develop high-affinity, selective ligands for various biological targets, underscoring the value of this chemotype in probe and lead discovery efforts . The cyclopentyl carboxamide substituent in this specific molecule contributes to its distinct physicochemical and steric properties, making it a compound of interest for structure-activity relationship (SAR) studies. Researchers can utilize this building block in the synthesis of more complex molecules or for screening in biological assays. For handling and storage, it is recommended to keep the product sealed in a dry environment at room temperature to ensure long-term stability .

Properties

IUPAC Name

N-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c17-12(14-8-3-1-2-4-8)11-9-7-13-6-5-10(9)15-16-11/h8,13H,1-7H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBGQRUFXHEPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NNC3=C2CNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazolo[4,3-c]Pyridine Skeleton Construction

The pyrazolo[4,3-c]pyridine scaffold is typically synthesized via cyclization reactions employing β-ketoesters or β-diketones. A cross-dehydrogenative coupling (CDC) strategy, as demonstrated by , enables the formation of fused pyrazolo-pyridine systems. For example, reacting N-amino-2-iminopyridine derivatives with β-ketoesters (e.g., ethyl acetoacetate) in ethanol under an oxygen atmosphere at 130°C yields pyrazolo[1,5-a]pyridine derivatives in up to 94% yield . Adapting this method, the tetrahydro variant can be accessed by partial hydrogenation or through the use of cyclic β-diketones like dimedone .

Key Reaction Conditions for Cyclization

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes solubility of intermediates
Acid CatalystAcetic acid (6 equiv)Facilitates enolization and cyclization
AtmosphereOxygen (1 atm)Drives oxidative dehydrogenation
Temperature130°CAccelerates cycloaddition kinetics

The use of molecular oxygen instead of air significantly enhances yield (94% vs. 74% under air) , as confirmed by comparative studies.

Carboxamide Functionalization Strategies

Introducing the carboxamide group at position 3 of the pyrazolo[4,3-c]pyridine core is achieved through palladium-catalyzed carbonylation or direct condensation. A study by outlines a robust method using aryl iodides and amine nucleophiles under carbon monoxide (CO) atmosphere. For instance, treating 3-iodopyrazolo[4,3-c]pyridine with cyclopentylamine in the presence of Pd(OAc)₂ and Xantphos ligand generates the target carboxamide in 93% yield after 18 hours .

Optimized Carbonylation Protocol

  • Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • Solvent : Dry toluene (0.5 M concentration)

  • Temperature : 100°C

  • CO Source : Ex situ generation via Mo(CO)₆ decomposition

Notably, shorter reaction times (15 minutes) are feasible for electron-rich amines but result in diminished yields (12–23%) for sterically hindered substrates .

N-Cyclopentyl Group Installation

The cyclopentyl moiety is introduced via nucleophilic acyl substitution or reductive amination. Patent WO2016086200A1 discloses a two-step approach:

  • Intermediate Formation : Reacting 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl chloride with cyclopentylamine in dichloromethane at 0–5°C.

  • Purification : Crystallization from ethanol/water mixtures to isolate the carboxamide hydrochloride salt .

Alternative routes involve Ullmann-type couplings, though these require copper catalysts and elevated temperatures (150°C), leading to lower yields (≤65%) .

Yield Optimization and Byproduct Mitigation

Competitive byproducts, such as triazolo[1,5-a]pyridines, arise during cyclization if acetic acid concentrations exceed 6 equivalents . The following measures improve selectivity:

  • Stoichiometric Control : Limiting acetic acid to 6 equivalents suppresses triazole formation.

  • Atmosphere Purging : Replacing air with pure oxygen enhances oxidative efficiency.

  • Catalyst Screening : Brønsted acids (e.g., p-TSA, TFA) are less effective than acetic acid for CDC reactions .

Structural Confirmation and Analytical Data

X-ray crystallography and NMR spectroscopy are critical for confirming regiochemistry. For example, the pyrazolo[4,3-c]pyridine core exhibits characteristic ¹H NMR signals at δ 2.45–2.65 (m, 4H, tetrahydro protons) and δ 7.25–7.40 (s, 1H, pyrazole proton) . Mass spectrometry of the final compound shows a molecular ion peak at m/z 284.79 ([M+H]⁺), consistent with the formula C₁₃H₂₁ClN₄O .

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeScalability
CDC Cyclization 9418 hHigh
Pd-Catalyzed Carbonylation 9318 hModerate
Ullmann Coupling 6524 hLow

The CDC approach offers superior yield and scalability, while palladium-mediated methods provide precise functionalization but require stringent anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolopyridine core can be replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide is C₁₂H₁₉ClN₄O, with a molecular weight of 270.76 g/mol. The compound is often encountered in its hydrochloride salt form, which enhances solubility and stability for various applications .

Inhibition of Key Proteins

Research indicates that this compound exhibits significant biological activity as an inhibitor of specific proteins involved in cellular processes. Notably, it has been studied for its inhibitory effects on:

  • CBP (CREB-binding protein) : Involved in transcriptional regulation and implicated in cancer progression.
  • EP300 (E1A-binding protein p300) : Plays a role in various cellular functions including gene expression.

The inhibition of these proteins suggests that this compound could be useful in developing therapeutics targeting cancers and other diseases associated with dysregulated transcriptional activity .

Drug Development Potential

Due to its biological activity, this compound may serve as a lead compound in the design of new therapeutic agents. Its role as an inhibitor suggests utility in cancer therapeutics and possibly other conditions where CBP and EP300 are implicated. Studies have shown promising results regarding its interactions with biological targets through biochemical assays that determine binding affinities and inhibitory constants against target proteins .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several steps including nucleophilic substitutions and acylation reactions. The compound can undergo amidation reactions where it reacts with various amines to form amide derivatives. Additionally, it can be subjected to cyclization reactions that may yield various substituted derivatives with altered pharmacological properties .

Mechanism of Action

The mechanism of action of N-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Carboxamide Position

Compound Name Substituent (R) Molecular Formula Key Properties/Activities Source
Target Compound Cyclopentyl C₁₂H₁₉ClN₄O Hydrochloride salt; under investigation
N-Ethyl analog Ethyl C₉H₁₅ClN₄O Simpler alkyl chain; reduced steric bulk
N-(p-Tolyl) analog 4-Methylphenyl C₁₄H₁₇ClN₄O Aromatic substituent; increased hydrophobicity
Apixaban 4-Methoxyphenyl C₂₅H₂₅N₅O₄ FDA-approved anticoagulant; targets Factor Xa

Key Observations :

  • N-Ethyl analog : The ethyl group confers lower molecular weight (230.7 g/mol) and higher solubility compared to the cyclopentyl variant. However, its reduced steric bulk may limit target binding specificity .
  • Apixaban : The 4-methoxyphenyl and oxopiperidinylphenyl groups enable high-affinity binding to Factor Xa, validated in clinical trials for stroke prevention. The cyclopentyl group in the target compound may offer metabolic stability advantages over apixaban’s larger substituents .
Antiparasitic and Antimicrobial Agents
  • Compound 2 (): Features a naphthalenylmethyl group and exhibits nanomolar antitriposomal activity via inhibition of parasite protein-protein interactions. The cyclopentyl group in the target compound may lack the extended π-system required for similar interactions but could reduce cytotoxicity .
  • Compound 1 (): A nitro-phenyl derivative inhibits Mycobacterium tuberculosis pantothenate synthetase (MIC = 26.7 mM). The cyclopentyl variant’s neutral substituent may lower enzyme affinity compared to electron-withdrawing nitro groups .
Antiviral Agents
  • Compound 3 (): A thiazole-containing analog blocks hepatitis B viral capsid assembly . The cyclopentyl group’s rigidity might hinder similar capsid interactions but could improve metabolic stability .
Kinase Inhibitors
  • c-Met inhibitors (): Pyrazolopiperidine derivatives with varied substituents (e.g., aryl, heteroaryl) show enzymatic IC₅₀ values <100 nM. The cyclopentyl group may enhance selectivity by avoiding steric clashes in kinase active sites .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-Ethyl Analog Apixaban
Molecular Weight 270.76 g/mol 230.7 g/mol 459.5 g/mol
LogP (Predicted) ~2.1 (moderate) ~1.5 (lower) ~1.8 (balanced)
Solubility Moderate (HCl salt) High (HCl salt) Low (free base)
Metabolic Stability High (cyclopentyl) Moderate (ethyl) Moderate (methoxy)

Notes:

  • The cyclopentyl group balances lipophilicity (LogP ~2.1) and metabolic stability, as cyclopentyl rings resist rapid oxidative degradation compared to linear alkyl chains .
  • Apixaban’s low solubility is mitigated by formulation as a tablet, whereas the target compound’s hydrochloride salt improves bioavailability .

Structural and Crystallographic Insights

  • Crystal Packing : Pyrazolopiperidine derivatives (e.g., ) adopt half-chair conformations in the tetrahydro-pyridine ring. The cyclopentyl group’s steric bulk may influence intermolecular interactions, such as weak C-H···O hydrogen bonds, affecting crystallization and stability .

Biological Activity

N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide (CAS No. 1220028-72-7) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₉ClN₄O
  • Molecular Weight : 270.76 g/mol
  • CAS Number : 1220028-72-7
  • MDL Number : MFCD13562553

The compound is characterized by a pyrazolo-pyridine structure, which is recognized for its diverse biological activities.

Pharmacological Activity

This compound has been evaluated for various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro. For instance, it may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
  • Neuroprotective Properties : Some research indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

The biological activity of this compound is thought to be mediated through:

  • Inhibition of Kinases : The compound may act as an inhibitor of various kinases involved in cancer progression.
  • Modulation of Signaling Pathways : It likely influences pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell growth and survival.

Case Studies and Research Findings

StudyModelFindingsReference
In vitro study on cancer cell linesVarious cancer typesInduced apoptosis and inhibited proliferation
Anti-inflammatory assaysRat-derived chondrocytesDecreased IL-1β and COX-2 levels
Neuroprotection assessmentNeuronal cell culturesReduced oxidative stress markers

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide?

  • Methodology : The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves cyclization strategies. For example, intermediates like 5-tert-butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate can be synthesized via condensation reactions followed by selective deprotection and functionalization. Key steps include refluxing in dichloromethane/methanol mixtures to achieve high yields (e.g., 90.38% yield reported for structurally related compounds) . Protecting groups, such as tert-butoxycarbonyl (Boc), are critical for regioselectivity during carboxamide formation .

Q. How is X-ray crystallography applied to determine the structure of pyrazolo[4,3-c]pyridine derivatives?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (part of the SHELX suite) is used for structural elucidation. For example, a related compound crystallized in the monoclinic system (space group P2₁/c) with lattice parameters a = 13.017 Å, b = 12.771 Å, and c = 11.952 Å. Data collection involves ω-scans at fixed χ angles (e.g., 45°), with absorption corrections applied using multi-scan methods . Displacement ellipsoids at 30% probability levels confirm molecular geometry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity of N-cyclopentyl-substituted pyrazolo[4,3-c]pyridine carboxamides?

  • Methodology : Reaction optimization includes solvent selection (e.g., dichloromethane/methanol mixtures for solubility ), temperature control (reflux for 30 minutes to achieve clear solutions ), and purification via recrystallization or column chromatography. Purity (>93%) can be monitored using HPLC, while yields are maximized by adjusting stoichiometry and catalyst loading. For example, Boc-protected intermediates are deprotected under acidic conditions to generate free amines for subsequent coupling .

Q. What strategies resolve discrepancies in biological activity data for pyrazolo[4,3-c]pyridine derivatives?

  • Methodology : Contradictions in activity data (e.g., anticoagulant efficacy) are addressed through structure-activity relationship (SAR) studies. For instance, replacing the P1 moiety with a p-methoxyphenyl group in apixaban analogs enhances factor Xa (fXa) binding affinity while maintaining oral bioavailability . Advanced techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics, while in vivo models (e.g., thrombosis assays) validate efficacy .

Q. How do substituents at the C-3 position of the pyrazole ring influence the physicochemical properties of these compounds?

  • Methodology : Substituent effects are analyzed via computational chemistry (e.g., DFT calculations for electron density mapping) and experimental assays. For example, introducing a chlorophenyl group at C-3 increases lipophilicity (logP), which can be correlated with improved membrane permeability in pharmacokinetic studies . Solubility profiles (e.g., DMSO solubility >47 mg/mL) are determined using shake-flask methods .

Q. What are the challenges in scaling up the synthesis of N-cyclopentyl derivatives for preclinical studies?

  • Methodology : Scale-up challenges include maintaining regioselectivity during cyclization and minimizing byproducts. Process optimization involves transitioning from batch to flow chemistry for exothermic steps, as demonstrated in apixaban synthesis . Purity is ensured via in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy .

Data Analysis and Experimental Design

Q. How are crystallographic data discrepancies (e.g., Rint values) addressed during refinement?

  • Methodology : High Rint values (>0.05) indicate poor data merging, often resolved by re-measuring weak reflections or applying anisotropic displacement parameters. The SHELX suite allows for robust refinement using constraints (e.g., riding hydrogen models) and validation tools (e.g., CHECKCIF) to flag symmetry errors .

Q. What in silico methods predict the metabolic stability of pyrazolo[4,3-c]pyridine carboxamides?

  • Methodology : Tools like Schrödinger’s QikProp or ADMET Predictor assess metabolic liability (e.g., CYP450 enzyme interactions). For instance, the cyclopentyl group may reduce oxidative metabolism compared to smaller alkyl chains, as shown in microsomal stability assays .

Tables of Key Data

Property Value/Description Reference
Crystallographic Data Space group P2₁/c, Z = 4, V = 1789.4 ų
Solubility (25°C) DMSO: 47 mg/mL; Water: Insoluble
Synthetic Yield Up to 90.38% for related compounds
Biological Activity IC₅₀ for fXa inhibition: <1 nM (apixaban)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.